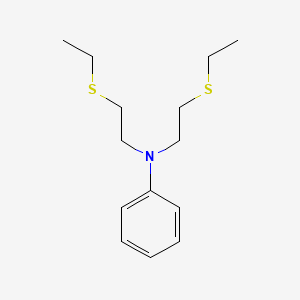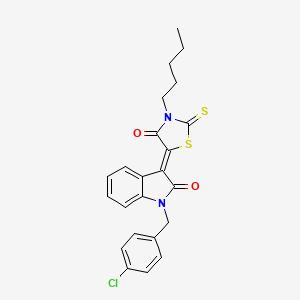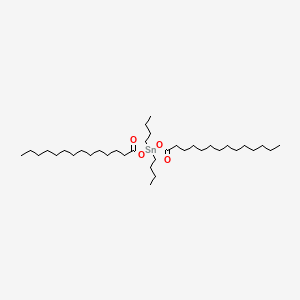
N,N-Bis-(2-ethylthio)-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis-(2-ethylthio)-ethylaniline is an organic compound characterized by the presence of two ethylthio groups attached to an ethylaniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(2-ethylthio)-ethylaniline typically involves the reaction of ethylaniline with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Ethylaniline and ethylthiol.
Catalyst: Commonly used catalysts include acids or bases to promote the reaction.
Reaction Conditions: Elevated temperatures (around 80-100°C) and the use of solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis-(2-ethylthio)-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N,N-Bis-(2-ethylthio)-ethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Bis-(2-ethylthio)-ethylaniline involves its interaction with specific molecular targets. The ethylthio groups can form bonds with metal ions, making the compound a potential ligand in coordination chemistry. Additionally, the compound’s structure allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis-(2-hydroxyethyl)-ethylaniline: Similar structure but with hydroxyethyl groups instead of ethylthio groups.
N,N-Bis-(2-methoxyethyl)-ethylaniline: Contains methoxyethyl groups instead of ethylthio groups.
Uniqueness
N,N-Bis-(2-ethylthio)-ethylaniline is unique due to the presence of ethylthio groups, which impart distinct chemical properties and reactivity compared to its analogs. These properties make it valuable for specific applications in coordination chemistry and potential therapeutic uses.
Properties
CAS No. |
148932-04-1 |
|---|---|
Molecular Formula |
C14H23NS2 |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
N,N-bis(2-ethylsulfanylethyl)aniline |
InChI |
InChI=1S/C14H23NS2/c1-3-16-12-10-15(11-13-17-4-2)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
InChI Key |
OAZZRVDSQIMZIT-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCN(CCSCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-(4-butoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964170.png)



![(5E)-5-[4-(benzyloxy)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964195.png)
![isobutyl (2E)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964205.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11964208.png)
![2-[(2,6-Dimethylphenoxy)carbonylamino]ethyl-diethylazanium chloride](/img/structure/B11964209.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964225.png)
![Isopropyl (2E)-2-benzylidene-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11964230.png)
![2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11964235.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11964247.png)
